molecular formula C18H17N5O B12243704 3-(1H-pyrazol-1-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

3-(1H-pyrazol-1-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

Cat. No.: B12243704
M. Wt: 319.4 g/mol
InChI Key: YHAVFDSLXXYPIC-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and an azetidine ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with an azetidine derivative. The final step involves the formation of the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)pyridine: Similar structure but lacks the azetidine and benzamide components.

    1-(pyridin-2-yl)azetidine: Contains the azetidine and pyridine rings but lacks the pyrazole and benzamide components.

    N-(pyridin-2-yl)benzamide: Contains the pyridine and benzamide components but lacks the pyrazole and azetidine rings.

Uniqueness

3-(1H-pyrazol-1-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is unique due to its combination of three distinct heterocyclic rings (pyrazole, pyridine, and azetidine) attached to a benzamide core. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

3-pyrazol-1-yl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide

InChI

InChI=1S/C18H17N5O/c24-18(14-5-3-6-16(11-14)23-10-4-9-20-23)21-15-12-22(13-15)17-7-1-2-8-19-17/h1-11,15H,12-13H2,(H,21,24)

InChI Key

YHAVFDSLXXYPIC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4

Origin of Product

United States

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